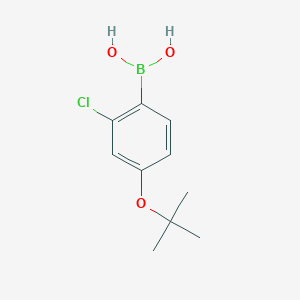
3-Methyl-4-phenylcinnoline
Descripción general
Descripción
3-Methyl-4-phenylcinnoline is a chemical compound . More detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found in various sources .
Synthesis Analysis
The synthesis of 3-Methyl-4-phenylcinnoline involves several steps. One approach is based on the synthesis of more accessible 4-ethyl-3-methylcinnoline followed by the oxidation of the methylene group . The optimal conditions for the oxidation of the methylene group in 4-ethyl-3-methylcinnoline to the corresponding ketone, 3-methyl-4-acetylcinnoline, were selected .Chemical Reactions Analysis
3-Phenylcinnoline can quaternize with methyl iodide to give 1-methyl-3-phenylcinnolinium iodide, which can be reduced to 2-o-methylaminophenyl-1-phenylethylamine . This reaction is part of the chemical reactions that 3-Methyl-4-phenylcinnoline can undergo.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
3-Methyl-4-phenylcinnoline derivatives are synthesized for various biological evaluations. For example, the synthesis of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives through a click chemistry approach showed significant antifungal and antibacterial activity against various strains (Kategaonkar et al., 2010). Additionally, synthesized compounds like 2-Chloro-7-methyl-3-((4-((p-tolyloxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) quinoline have been studied for their antibacterial activity and hydrogen bonding characteristics (Ghosh et al., 2020).
Photophysical and Electrochemical Studies
Quinoline derivatives, including those related to 3-Methyl-4-phenylcinnoline, have been explored for their photophysical and electrochemical properties. For example, a study on the photophysical switching of a Ru(II) diimine DNA probe due to amide functionalization suggests potential applications in nucleic acid research (O'donoghue et al., 2004).
Anti-Cancer and Antimicrobial Applications
Compounds synthesized from 3-Methyl-4-phenylcinnoline are evaluated for their potential anticancer, DNA-binding, and antimicrobial properties. For instance, a series of 2-phenyl 1,3-benzodioxole derivatives, including 3-Methyl-4-phenylcinnoline analogues, have shown promising results as anticancer, DNA binding, and antibacterial agents (Gupta et al., 2016).
Environmental and Green Chemistry
Research has also focused on environmentally friendly synthesis methods for derivatives of 3-Methyl-4-phenylcinnoline. A study on the green synthesis of novel methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrated potent antibacterial and antifungal activity, showcasing the environmental benefits of such synthesis methods (Bhat et al., 2015).
Molecular and Structural Analysis
Studies involving the synthesis of 3-Methyl-4-phenylcinnoline derivatives often include detailed molecular and structural analyses. For example, the crystal structure and hydrogen bonding characteristics of 2-Chloro-7-methyl-3-((4-((p-tolyloxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) quinoline provide insights into the molecular conformation and potential applications in molecular design (Ghosh et al., 2020).
Propiedades
IUPAC Name |
3-methyl-4-phenylcinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAJROPHKEVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345655 | |
| Record name | 3-Methyl-4-phenylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenylcinnoline | |
CAS RN |
21039-71-4 | |
| Record name | 3-Methyl-4-phenylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride](/img/structure/B3060229.png)







